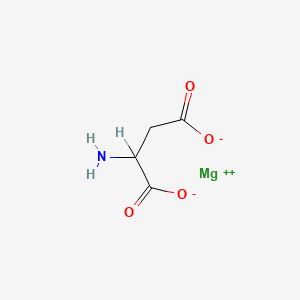
Magnesium DL-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium DL-aspartate is a useful research compound. Its molecular formula is C4H5MgNO4 and its molecular weight is 155.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 155.0068993 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nutritional Supplementation
Role in Electrolyte Balance and Cardiac Health
Magnesium DL-aspartate is primarily used to address magnesium and potassium deficiencies, especially in patients undergoing treatment with diuretics or cardiac glycosides. A study indicated that the administration of potassium magnesium L-aspartate effectively compensates for deficiencies induced by furosemide and digoxin in rats, demonstrating its potential in clinical settings for managing electrolyte imbalances . This suggests that this compound could be beneficial for individuals with heart conditions or those experiencing electrolyte disturbances.
Fatigue Recovery
Research has shown that magnesium aspartate can promote recovery from fatigue. In a study involving athletes, subjects reported improved recovery times and reduced feelings of fatigue after supplementation with magnesium aspartate . The anti-fatigue properties of this compound are attributed to its ability to enhance energy metabolism and reduce muscle soreness post-exercise.
Pharmacological Applications
Potential Antiarrhythmic Effects
This compound has been studied for its antiarrhythmic properties. A comparative study evaluated the antiarrhythmic activity of different stereoisomers of potassium magnesium aspartate, revealing that the L-stereoisomer exhibited superior efficacy over D- and DL-stereoisomers in preventing arrhythmias induced by calcium chloride . This highlights its potential use in treating cardiac arrhythmias.
Effects on Sleep Quality
Recent research examined the impact of zinc magnesium aspartate (ZMA) on sleep quality and physical performance during sleep deprivation. Although the study found no significant improvements in sleep quality or subsequent performance, it underscores the ongoing exploration of magnesium aspartate's role in overall health and recovery .
Food Science Applications
Enhancement of Meat Products
This compound is being investigated for its potential to enrich semi-finished meat products. A study focused on the biological value of meat patties fortified with magnesium aspartate found that this enrichment could improve nutritional profiles, making it a valuable addition to food formulations aimed at enhancing health benefits .
Comparative Efficacy Studies
A comparative analysis of the efficacy of different forms of magnesium aspartate (L-, D-, and DL-stereoisomers) has indicated that L-aspartate is more effective in correcting magnesium deficiency than its counterparts. This finding is critical for determining the most effective forms of supplementation for clinical use .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Nutritional Supplementation | Effective in correcting electrolyte imbalances; promotes fatigue recovery |
| Pharmacological | Exhibits antiarrhythmic properties; ongoing research into effects on sleep quality |
| Food Science | Enhances nutritional value of meat products; potential for broader food applications |
Propiedades
Número CAS |
52101-01-6 |
|---|---|
Fórmula molecular |
C4H5MgNO4 |
Peso molecular |
155.39 g/mol |
Nombre IUPAC |
magnesium;2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
NFFJLMKHRCXLJO-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















